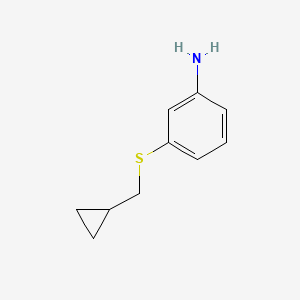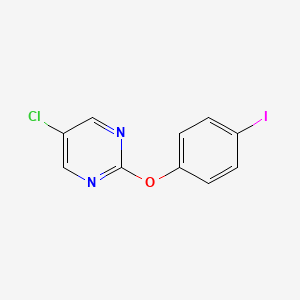
1-((3-ciclopropil-1H-pirazol-4-il)metil)piperazina
Descripción general
Descripción
“1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine” is a compound that contains a piperazine ring, which is a six-membered ring containing two opposing nitrogen atoms . The compound also contains a pyrazole ring, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms .
Chemical Reactions Analysis
Pyrazoles, which are part of the compound , can undergo a variety of chemical reactions. These include [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Aplicaciones Científicas De Investigación
Medicina: Intermediario Antidepresivo
Este compuesto sirve como intermediario en la síntesis de antidepresivos como la Mirtazapina . Está involucrado en la preparación de 1-metil-3-fenilpiperazina de alta pureza, que es un paso crucial en el proceso de fabricación de estos medicamentos.
Agricultura: Desarrollo de Pesticidas
En agricultura, los derivados del compuesto pirazol se exploran por su potencial uso en el desarrollo de nuevos pesticidas . La versatilidad estructural de los pirazoles permite la creación de compuestos con acciones específicas contra plagas agrícolas.
Ciencia de Materiales: Síntesis de Polímeros
El anillo de pirazol es un componente en la síntesis de polímeros con propiedades únicas, como mayor estabilidad térmica o conductividad eléctrica . Esto puede conducir al desarrollo de materiales avanzados para diversas aplicaciones industriales.
Ciencia Ambiental: Reactivo Analítico
Los derivados de pirazol se utilizan como reactivos analíticos en la ciencia ambiental. Pueden ayudar en la detección y cuantificación de contaminantes, contribuyendo a los esfuerzos de monitoreo y protección ambiental .
Bioquímica: Inhibición Enzimática
En bioquímica, estos compuestos son valiosos para estudiar la inhibición enzimática. Pueden unirse a las enzimas y modular su actividad, lo cual es útil para comprender las vías metabólicas y diseñar fármacos .
Farmacología: Descubrimiento de Fármacos
El marco del compuesto es beneficioso en el descubrimiento de fármacos, particularmente en el diseño de moléculas con posibles efectos terapéuticos. Se puede modificar para mejorar su interacción con los objetivos biológicos, ayudando en el desarrollo de nuevos fármacos .
Síntesis Orgánica: Bloque de Construcción Químico
Como bloque de construcción en la síntesis orgánica, este compuesto se utiliza para construir moléculas más complejas. Su reactividad permite la formación de diversas estructuras químicas, las cuales son esenciales en la química sintética .
Química Analítica: Estudios Cromatográficos
En química analítica, el compuesto se utiliza en estudios cromatográficos para comprender la separación de mezclas. Puede actuar como estándar o derivado para diversas técnicas analíticas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit various biological activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific chemical modifications and the biological context.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets in various ways . For instance, some pyrazole derivatives have been found to inhibit certain enzymes or modulate the activity of specific receptors .
Biochemical Pathways
Given the diverse biological activities reported for similar compounds, it’s plausible that this compound may affect multiple pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase 4, an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic pathways and cellular processes.
Cellular Effects
The effects of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These changes can lead to alterations in cellular responses to external stimuli, impacting processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of cyclin-dependent kinase 2, a key regulator of the cell cycle . This inhibition can result in cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have significant biological effects, necessitating careful monitoring during experimental studies.
Dosage Effects in Animal Models
The effects of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine vary with different dosages in animal models. At lower doses, it has been observed to exert anti-inflammatory and analgesic effects . At higher doses, it can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its localization and biological activity.
Subcellular Localization
The subcellular localization of 1-((3-cyclopropyl-1H-pyrazol-4-yl)methyl)piperazine is a critical determinant of its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific compartments or organelles, thereby modulating its biological effects.
Propiedades
IUPAC Name |
1-[(5-cyclopropyl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-9(1)11-10(7-13-14-11)8-15-5-3-12-4-6-15/h7,9,12H,1-6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRXKUPJPFPNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




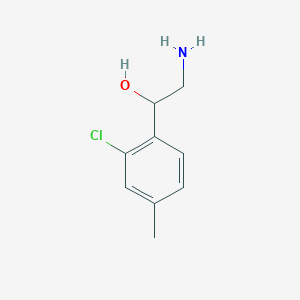
![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)

![ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1470172.png)


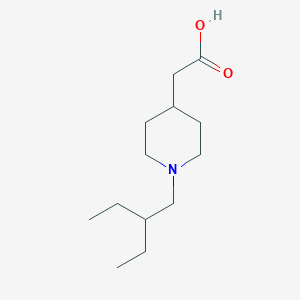
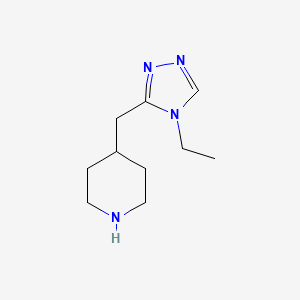
![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
